2-(Benzhydrylthio)acetic acid
CAS No.: 63547-22-8
Cat. No.: VC20790705
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63547-22-8 |
---|---|
Molecular Formula | C15H14O2S |
Molecular Weight | 258.3 g/mol |
IUPAC Name | 2-benzhydrylsulfanylacetic acid |
Standard InChI | InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) |
Standard InChI Key | HTHFEDOFDBZPRX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O |
Chemical Identity and Structure
2-(Benzhydrylthio)acetic acid (CAS: 63547-22-8) features a benzhydryl (diphenylmethyl) group connected to a sulfur atom, which is further bonded to an acetic acid moiety. The molecular structure consists of two phenyl rings attached to a central carbon atom (benzhydryl group), with the sulfur linkage connecting this group to the acetic acid portion. The compound's structure can be represented as Ph₂CH-S-CH₂COOH, where Ph represents phenyl groups.
The compound belongs to the class of organosulfur compounds and specifically to thioethers containing a carboxylic acid functional group. The presence of both hydrophobic (benzhydryl) and hydrophilic (carboxylic acid) components gives this molecule interesting amphiphilic properties, making it useful in various chemical transformations.
Synthesis Methods and Optimization
Preparation Routes
Chemical Transformations
Oxidation to Sulfinyl Derivatives
The most significant and well-documented transformation of 2-(Benzhydrylthio)acetic acid is its oxidation to 2-[(Diphenylmethyl)sulfinyl]acetic acid, a process crucial in modafinil synthesis. Multiple oxidation methods have been developed with varying yields and efficiencies, as summarized in Table 1.
Table 1: Oxidation Methods for Converting 2-(Benzhydrylthio)acetic acid to 2-[(Diphenylmethyl)sulfinyl]acetic acid
Method | Oxidizing Agent | Conditions | Yield (%) | HPLC Purity (% area) |
---|---|---|---|---|
1 | Hydrogen peroxide (50%) with NaOH | Water, 25-35°C, 20-25h | 94.17 | 99.3 |
2 | tert-Butylhydroperoxide (70%) with vanadium acetyl acetonoate | Toluene:methanol (10:1), 0-5°C, 6-7h | 88.15 | 98.16 |
3 | Sodium percarbonate with ammonium molybdate | Methanol, 20-25°C, 12-14h | 87.15 | 95.70 |
4 | Sodium hypochlorite with (-)-(alpha)-methyl benzyl amine | Water, 40-45°C, 2-2.5h | 78.58 | 99.4 |
5 | N-chlorosuccinimide with NaOH | Water, 40-45°C, 10-12h | 60.28 | 98.50 |
6 | Sodium perborate with acetic anhydride/methanol | Toluene:methanol (10:1), -10 to -15°C, 2h | 51.81 | 97.0 |
The highest yield (94.17%) was achieved using hydrogen peroxide with sodium hydroxide in aqueous conditions, while maintaining excellent purity (99.3%). This method involves a simple procedure where 2-[(Diphenylmethyl)thio]acetic acid is suspended in water, treated with sodium hydroxide solution, followed by gradual addition of hydrogen peroxide while maintaining temperatures between 25-35°C. After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the pure product.
Interestingly, the sodium hypochlorite method (Method 4) achieves the highest purity (99.4%), though with a lower yield of 78.58%, suggesting its potential value when product purity is the primary concern.
Applications in Pharmaceutical Research
As Precursor to Modafinil Analogues
The primary significance of 2-(benzhydrylthio)acetic acid lies in its role as a precursor to modafinil and related compounds. Modafinil (2-[(Diphenylmethyl)sulfinyl]acetamide) is a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders. The oxidation of 2-(benzhydrylthio)acetic acid to 2-[(Diphenylmethyl)sulfinyl]acetic acid, followed by amidation, represents a key synthetic pathway to this important pharmaceutical.
Research into novel modafinil analogues frequently begins with 2-(benzhydrylthio)acetic acid as the starting material, allowing for structural diversification through:
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Modifications to the oxidation state of the sulfur atom
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Variation in the amide portion through reaction with different amines
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Potential modifications to the benzhydryl group
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